

Application Notes and Protocols for Cell Imaging with 2-Amino Benzamidoxime Probes

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Compound of Interest

Compound Name: 2-Amino benzamidoxime

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino benzamidoxime (ABAO) and its derivatives have emerged as valuable fluorescent probes for cell imaging, primarily due to their specific reactivity with aldehydes. This property allows for the targeted visualization of key cellular components and processes, offering insights into DNA damage, repair mechanisms, and epigenetic regulation. The reaction of ABAO derivatives with aldehydes, such as those found at abasic sites or as modified nucleobases in DNA, results in the formation of a stable and fluorescent dihydroquinazoline product, providing a robust signal for imaging.[1][2] Among the various derivatives, 5-methoxy-**2-amino benzamidoxime** (PMA) has been identified as a particularly effective probe for these applications.[3]

These application notes provide a comprehensive overview of the use of **2-amino benzamidoxime** probes in cell imaging, with a focus on their application in detecting aldehydes within cellular DNA. Detailed protocols for live-cell imaging and data on the photophysical properties of these probes are included to facilitate their use in research and drug development.

Principle of Detection

The core mechanism behind the utility of **2-amino benzamidoxime** probes in cell imaging is their rapid and specific reaction with aldehydes. This reaction proceeds via the formation of a

Schiff base, followed by a swift intramolecular cyclization to yield a highly fluorescent 1,2-dihydroquinazoline 3-oxide.[2] This process is particularly useful for detecting aldehyde-containing biomolecules within the complex cellular environment.

A key application of this chemistry is the detection of aldehydes in DNA, which can arise from several biological processes:

- Abasic (AP) sites: These are common forms of DNA damage where a base has been lost, leaving behind a reactive aldehyde group on the deoxyribose sugar.
- 5-Formylcytosine (5fC) and 5-Formyluracil (5fU): These are oxidized derivatives of cytosine and thymine, respectively, and are important intermediates in the TET-mediated DNA demethylation pathway, a crucial epigenetic modification process.[4]

By reacting with these aldehydes, **2-amino benzamidoxime** probes provide a direct method to visualize and quantify these important biological markers within living cells.

Key Applications

The primary and most well-documented application of **2-amino benzamidoxime** probes in cell imaging is the detection and visualization of aldehydes in cellular DNA. This has significant implications for several areas of research:

- DNA Damage and Repair: The probes can be used to image the formation of abasic sites, a common type of DNA damage. This allows for the study of genotoxicity of various compounds and the cellular response to DNA damage.
- Epigenetics and Gene Regulation: **2-Amino benzamidoxime** probes, particularly PMA, are instrumental in visualizing 5-formylcytosine (5fC), a key intermediate in the active DNA demethylation pathway mediated by TET enzymes.[4][5][6] This provides a powerful tool to study the dynamics of epigenetic reprogramming in development and disease.
- Cancer Research: Alterations in DNA methylation and repair pathways are hallmarks of cancer. These probes can be used to study these processes in cancer cells and to evaluate the efficacy of drugs that target these pathways.

Data Presentation: Photophysical Properties of 2-Amino Benzamidoxime Probes

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the available photophysical data for **2-amino benzamidoxime** (ABAO) and its key derivative, 5-methoxy-ABAO (PMA). Data for other derivatives is not extensively reported in the literature.

Probe	Derivative	Excitation Max (λ_{ex}) (nm)	Emission Max (λ_{em}) (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Reference(s)
ABAO	Unsubstituted	Not reported	Weak fluorescence	Not reported	Low	[3]
PMA	5-Methoxy	~389 (upon reaction)	~515-535 (upon reaction)	High (not specified)	Not specified	[3][7]

Note: The fluorescence of these probes is significantly enhanced upon reaction with an aldehyde. The exact photophysical properties of the final fluorescent product can be influenced by the local microenvironment.

Experimental Protocols

The following protocols provide a detailed methodology for the use of **2-amino benzamidoxime** probes, specifically 5-methoxy-ABAO (PMA), for imaging aldehydes in the DNA of live cultured cells.

Protocol 1: Live-Cell Staining and Imaging of DNA Aldehydes

Materials:

- 5-methoxy-**2-amino benzamidoxime** (PMA)
- Anhydrous dimethyl sulfoxide (DMSO)
- Cultured mammalian cells (e.g., HeLa, HEK293T)
- Glass-bottom imaging dishes or chamber slides
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Optional: DNA-damaging agent (e.g., H₂O₂) or epigenetic modifier to induce aldehyde formation
- Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

- Cell Culture:
 - Plate cells on glass-bottom imaging dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
 - Incubate cells in a humidified incubator at 37°C with 5% CO₂.
- Probe Preparation:
 - Prepare a 10 mM stock solution of PMA in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
 - On the day of the experiment, dilute the PMA stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
- Induction of DNA Aldehydes (Optional):

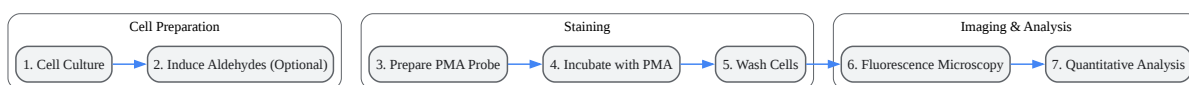
- To induce DNA damage and the formation of abasic sites, treat the cells with a DNA-damaging agent (e.g., 100 μ M H₂O₂ for 1 hour).
- To study epigenetic modifications, cells can be treated with appropriate agents to modulate TET enzyme activity.
- Wash the cells twice with pre-warmed PBS after treatment.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the pre-warmed PMA-containing medium to the cells.
 - Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time may need to be optimized.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., phenol red-free medium) to remove excess unbound probe and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Place the imaging dish on the stage of a fluorescence microscope.
 - Excite the sample at ~390-405 nm and collect the emission at ~500-550 nm.
 - Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.^{[2][8]}

Protocol 2: Quantitative Image Analysis

- Image Acquisition: Acquire images using identical settings (e.g., laser power, exposure time, gain) for all experimental conditions to allow for direct comparison.

- **Background Subtraction:** Use image analysis software (e.g., ImageJ/Fiji) to subtract the background fluorescence from the images.
- **Cell Segmentation:** Define regions of interest (ROIs) corresponding to individual cell nuclei. If a nuclear counterstain is used (ensure spectral compatibility), it can aid in automated segmentation.
- **Fluorescence Quantification:** Measure the mean fluorescence intensity within each nuclear ROI.
- **Data Analysis:** Calculate the average fluorescence intensity across multiple cells for each condition. Perform statistical analysis to determine the significance of any observed differences.

Mandatory Visualizations



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Workflow for Live-Cell Imaging of DNA Aldehydes.



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TET-Mediated DNA Demethylation and Probe Interaction.

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